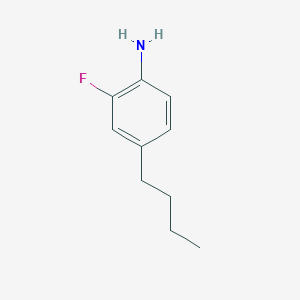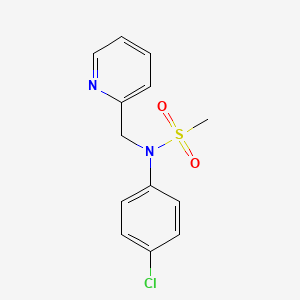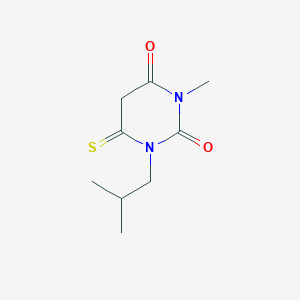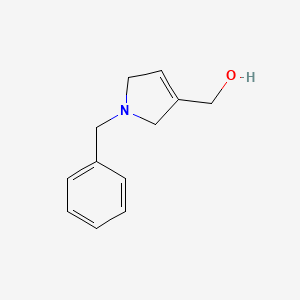![molecular formula C15H20N2OS B8614383 3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol](/img/structure/B8614383.png)
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol
概述
描述
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol is a chemical compound that features a benzo[b]thiophene ring attached to a piperazine moiety, which is further linked to a propanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol typically involves the reaction of 4-benzo[b]thiophen-4-yl-piperazine with a suitable propanol derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating and refluxing to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
化学反应分析
Types of Reactions
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, including dopamine and serotonin receptors. The compound’s effects are mediated through the modulation of these pathways, leading to changes in neurotransmitter levels and receptor activity .
相似化合物的比较
Similar Compounds
Brexpiprazole: A compound with a similar piperazine and benzo[b]thiophene structure, used as an antipsychotic.
Aripiprazole: Another antipsychotic with a related structure, known for its partial agonist activity at dopamine receptors.
Uniqueness
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol is unique due to its specific propanol linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can influence its efficacy and safety profile in therapeutic applications .
属性
分子式 |
C15H20N2OS |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C15H20N2OS/c18-11-2-6-16-7-9-17(10-8-16)14-3-1-4-15-13(14)5-12-19-15/h1,3-5,12,18H,2,6-11H2 |
InChI 键 |
MRHADSOJBVSLJI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCO)C2=C3C=CSC3=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(3-bromophenyl)-7-methoxypyrido[2,3-d]pyrimidin-4-amine](/img/structure/B8614364.png)
![4-Chloro-2-{[(3-chloro-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B8614371.png)
![2,2'-{[(4-Aminophenyl)methyl]azanediyl}diacetic acid](/img/structure/B8614373.png)


